molecular formula C6H10N2O B3059598 4-Propoxy-1H-pyrazole CAS No. 88095-60-7

4-Propoxy-1H-pyrazole

Cat. No.: B3059598
CAS No.: 88095-60-7
M. Wt: 126.16 g/mol
InChI Key: FSHUUXABEGTSCV-UHFFFAOYSA-N
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Description

4-Propoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The addition of a propoxy group at the fourth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives. For instance, the reaction of a 1,3-diketone with propoxy hydrazine under acidic conditions can yield this compound . Another approach involves the use of propargylic alcohols and hydrazines, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as multicomponent reactions or continuous flow synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Propoxy-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Propoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 4-Methoxy-1H-pyrazole
  • 4-Ethoxy-1H-pyrazole
  • 4-Butoxy-1H-pyrazole

Comparison: 4-Propoxy-1H-pyrazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to 4-Methoxy-1H-pyrazole, the longer alkyl chain in this compound may result in different steric and electronic effects, potentially leading to variations in its interaction with molecular targets .

Properties

IUPAC Name

4-propoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-9-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUUXABEGTSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601512
Record name 4-Propoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88095-60-7
Record name 4-Propoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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